tert-Butyl (1-methyl-1H-indol-2-yl)carbamate

Description

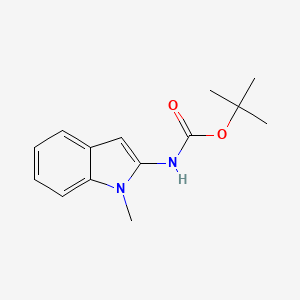

tert-Butyl (1-methyl-1H-indol-2-yl)carbamate is a carbamate-protected indole derivative widely used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure features a tert-butoxycarbonyl (Boc) group attached to the 2-position of a 1-methylindole scaffold. This compound is pivotal in protecting amine functionalities during multi-step syntheses, enabling selective reactions at other sites .

Properties

IUPAC Name |

tert-butyl N-(1-methylindol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)15-12-9-10-7-5-6-8-11(10)16(12)4/h5-9H,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBTXPLKZWAIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679398 | |

| Record name | tert-Butyl (1-methyl-1H-indol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-71-7 | |

| Record name | tert-Butyl (1-methyl-1H-indol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with commercially available or easily prepared indole derivatives. For example, 1H-indole or 1-methylindole can serve as starting points.

Step 1: Protection of the 2-amino group with Boc

The amino group at the 2-position of the indole is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). This step yields the tert-butyl carbamate derivative.Step 2: Methylation at the 1-position

The N1 position of the indole is methylated using methylating agents such as methyl iodide (MeI) or dimethyl sulfate under basic conditions (e.g., potassium carbonate in DMF). This step must be controlled to avoid overalkylation or side reactions.

Specific Synthetic Route Example (Adapted from Literature)

A representative synthetic sequence adapted from advanced research on related indole carbamates involves:

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | Indole + Boc2O, DMAP, THF, room temperature | Formation of tert-butyl (1H-indol-2-yl)carbamate |

| 2 | Methyl iodide, K2CO3, DMF, reflux | Methylation at N1 to yield this compound |

| 3 | Purification by flash chromatography | Isolation of pure product |

This method ensures selective Boc protection at the 2-position and methylation at N1 without affecting the indole aromatic system.

Alternative Approaches and Notes

Lithium-Halogen Exchange and Boc Protection

In some advanced syntheses of related indole derivatives, lithiation at specific positions followed by quenching with Boc anhydride has been employed to introduce Boc groups selectively. However, electron-withdrawing groups on the indole ring may inhibit lithiation, requiring careful optimization of reaction conditions (temperature, solvent, base).Use of Triisopropylsilyl (TIPS) Protection

For more complex indole derivatives, TIPS groups have been used to protect the indole nitrogen during multi-step syntheses before Boc protection is introduced at other positions. This strategy is useful when multiple protecting groups are necessary to control reactivity.

Preparation Data Table

| Parameter | Typical Conditions/Values | Remarks |

|---|---|---|

| Starting material | 1H-indole or 1-methylindole | Commercially available |

| Boc Protection reagent | Di-tert-butyl dicarbonate (Boc2O) | 1.5–2 equiv, with DMAP catalyst |

| Solvent for Boc protection | Tetrahydrofuran (THF) or dichloromethane (DCM) | Room temperature, 2–4 hours |

| Methylation reagent | Methyl iodide (MeI) or dimethyl sulfate | 1.2–1.5 equiv, base: K2CO3 or NaH |

| Solvent for methylation | Dimethylformamide (DMF) or acetone | Reflux or room temperature depending on reagent |

| Purification | Flash chromatography (silica gel) | Eluent: ethyl acetate/hexane mixtures |

| Yield | Typically 60–85% over two steps | Dependent on scale and purity |

Research Findings and Optimization

Solubility and Formulation

this compound exhibits limited solubility in aqueous media, thus requiring organic solvents like DMSO or co-solvent systems for biological formulations.Reaction Monitoring

NMR spectroscopy (1H and 13C) is routinely used to confirm the introduction of Boc and methyl groups, with characteristic chemical shifts for Boc methyl groups (~1.35 ppm) and N-methyl groups (~3.5 ppm) on the indole nitrogen.Side Reactions Overalkylation or Boc migration can occur under strongly basic or lithiation conditions, necessitating controlled addition of reagents and temperature regulation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (1-methyl-1H-indol-2-yl)carbamate can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.

Substitution: The compound can participate in substitution reactions, especially at the indole ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

Oxidation: Oxidized indole derivatives.

Reduction: Corresponding amines.

Substitution: Functionalized indole derivatives with various substituents.

Scientific Research Applications

Chemistry: tert-Butyl (1-methyl-1H-indol-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (1-methyl-1H-indol-2-yl)carbamate involves its interaction with biological targets, primarily through the indole moiety. The indole ring can interact with various enzymes and receptors, modulating their activity. The carbamate group can also undergo hydrolysis, releasing the active indole derivative, which can then exert its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

tert-Butyl (2-(6-Fluoro-1H-indol-3-yl)ethyl)carbamate

- Structure : Features a fluorine atom at the indole’s 6-position and a Boc-protected ethylamine group at the 3-position.

- Key Differences: Substitution at the 3-position (vs.

- Applications : Used in medicinal chemistry to modulate pharmacokinetic properties, such as metabolic stability .

tert-Butyl (2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-formyl-1-methyl-1H-indol-6-yl)carbamate (B1)

- Structure : Contains a silyl-protected hydroxymethyl group at the 2-position, a formyl group at the 5-position, and a Boc group at the 6-position.

- Key Differences : Multiple substituents increase steric hindrance and polarity, making it less lipophilic than the target compound.

- Synthesis : Prepared via palladium-catalyzed coupling, highlighting the versatility of Boc-protected indoles in cross-coupling reactions .

tert-Butyl (2-(7-Hydroxy-1H-indol-3-yl)ethyl)carbamate (16)

- Structure : Includes a hydroxy group at the indole’s 7-position and a Boc-protected ethylamine at the 3-position.

- Key Differences: The hydroxy group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Oxidation of this compound yields quinone derivatives (e.g., 17), useful in redox-active drug design .

Functional Group Variations

tert-Butyl Carbamate (Parent Compound)

- Structure : Lacks the indole moiety, consisting only of the Boc-protected amine.

- Key Differences : Simplicity makes it a foundational building block, but it lacks the aromatic and electronic properties conferred by the indole ring.

- Physical Properties : Melting point: 105–108°C .

tert-Butyl (1-Iodopropan-2-yl)carbamate

- Structure : Aliphatic carbamate with an iodine atom on the propan-2-yl chain.

- Key Differences : The iodine atom enables nucleophilic substitution reactions, whereas the target compound’s indole ring participates in π-π stacking and electrophilic substitutions.

- Applications : Used in radio-labeling or as a precursor for cross-coupling reactions .

Reactivity Trends

- Boc Deprotection : All Boc-protected compounds undergo acid-catalyzed deprotection (e.g., HCl in dioxane), but steric hindrance from substituents (e.g., in B1 ) may slow reaction rates.

- Indole-Specific Reactions : The target compound’s 2-position carbamate directs electrophilic substitutions (e.g., nitration) to the 5- or 6-positions, whereas 3-substituted analogs (e.g., 16 ) exhibit different regioselectivity.

Biological Activity

Overview

tert-Butyl (1-methyl-1H-indol-2-yl)carbamate is an indole derivative that has garnered attention for its diverse biological activities, including anticancer , antimicrobial , and anti-inflammatory properties. The compound's structure, characterized by the indole ring, plays a crucial role in its interaction with biological targets, leading to various therapeutic effects. This article explores the biological activity of this compound, supported by research findings and comparative analyses with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activities. This interaction can result in:

- Inhibition of cell proliferation

- Induction of apoptosis in cancer cells

- Modulation of immune responses

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

Case Studies

- In Vitro Studies :

- A study demonstrated that this compound inhibits the growth of MDA-MB-231 cells with an IC50 value ranging from 2.43 to 7.84 μM, indicating its potential as an effective anticancer agent .

- Another investigation revealed that the compound activates apoptotic pathways and enhances caspase-3 activity, further supporting its role in inducing programmed cell death in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest effectiveness against certain bacterial strains, potentially through mechanisms such as:

- Disruption of bacterial cell membranes

- Inhibition of essential bacterial enzymes

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Notable Biological Activities |

|---|---|---|

| tert-butyl ((1H-indol-3-yl)methyl)carbamate | Indole ring substituted at 3-position | Potentially different anticancer properties |

| tert-butyl ((1H-indol-5-yl)methyl)carbamate | Indole ring substituted at 5-position | Variability in enzyme inhibition profiles |

This comparison highlights how slight variations in the indole substitution can lead to differing biological activities and mechanisms of action.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for tert-butyl (1-methyl-1H-indol-2-yl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves introducing the tert-butyl carbamate group to the indole scaffold. A common approach is reacting 1-methyl-1H-indole-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane at 0–25°C. Microwave-assisted synthesis may enhance reaction efficiency . Yield optimization requires careful control of stoichiometry, temperature, and exclusion of moisture. For example, excess Boc₂O (1.2–1.5 equiv) improves conversion, while prolonged reaction times (>12 hours) may lead to byproducts like N-Boc deprotection under acidic conditions .

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure of this compound?

- NMR :

- ¹H NMR : The tert-butyl group appears as a singlet at δ ~1.4 ppm (9H). The indole NH (if not methylated) is absent due to substitution. Aromatic protons resonate between δ 6.8–7.5 ppm, with coupling patterns confirming substitution at the 2-position .

- ¹³C NMR : The carbamate carbonyl (C=O) appears at δ ~155 ppm, while the quaternary tert-butyl carbon is near δ 80 ppm .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane), but sparingly soluble in water. Stability tests under varying pH show degradation in strong acids (e.g., TFA cleaves the Boc group) or bases (e.g., NaOH hydrolyzes the carbamate). Long-term storage at –20°C in inert atmospheres is recommended to prevent oxidation of the indole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during functionalization of the indole ring?

Conflicting reports on electrophilic substitution (e.g., nitration, halogenation) may arise from competing directing effects of the carbamate and methyl groups. Computational methods (DFT calculations) predict reactivity by analyzing electron density maps: the 3-position is often more reactive due to the electron-donating tert-butyl carbamate at the 2-position. Experimental validation via competitive reactions under controlled conditions (e.g., low temperature, catalytic Lewis acids) can clarify dominant pathways .

Q. What strategies mitigate side reactions during cross-coupling of this compound in palladium-catalyzed reactions?

Common issues include Boc deprotection or indole ring decomposition. Strategies:

Q. How does this compound serve as a precursor for bioactive molecules in medicinal chemistry?

The Boc group acts as a temporary amine protector, enabling selective functionalization of the indole nitrogen. Applications include:

- Kinase inhibitors : After deprotection, the free amine undergoes sulfonylation or acrylation to target ATP-binding pockets .

- Antimicrobial agents : Hybrid molecules linking the indole core to fluoroquinolones via carbamate spacers show enhanced bacterial membrane penetration .

Methodological Guidance

Q. What analytical techniques are critical for assessing purity and resolving spectral ambiguities?

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) separate impurities. High-resolution MS confirms the molecular ion ([M+H]⁺ expected at m/z ~261.1) .

- 2D NMR (HSQC, HMBC) : Assigns coupling between the indole C2 and carbamate carbonyl, distinguishing regioisomers .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

Molecular docking (AutoDock Vina) and MD simulations assess interactions with enzymes or catalysts. For example, docking into cytochrome P450 models predicts metabolic sites (e.g., hydroxylation at C5 of indole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.